Gossypetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Antioxidant Activity: Gossypetin's structure with multiple hydroxyl groups contributes to its ability to scavenge free radicals, molecules that can damage cells. Studies have investigated its potential role in preventing oxidative stress-related diseases such as Alzheimer's disease and atherosclerosis [].

- Anti-inflammatory Properties: Research suggests Gossypetin may modulate inflammatory pathways. Studies have explored its effects in inflammatory bowel disease and arthritis models, showing promise in reducing inflammation [, ].

- Anticancer Properties: Gossypetin's potential to inhibit cancer cell growth and proliferation is being explored. In vitro and in vivo studies suggest it may induce cell death in some cancer cell lines [, ].

Important to Note:

- While research suggests potential benefits, most studies are conducted in cell cultures or animal models. Further clinical trials are needed to confirm the effectiveness and safety of Gossypetin for specific health conditions in humans.

- Gossypetin can interact with certain medications. It's crucial to consult a healthcare professional before consuming supplements containing Gossypetin.

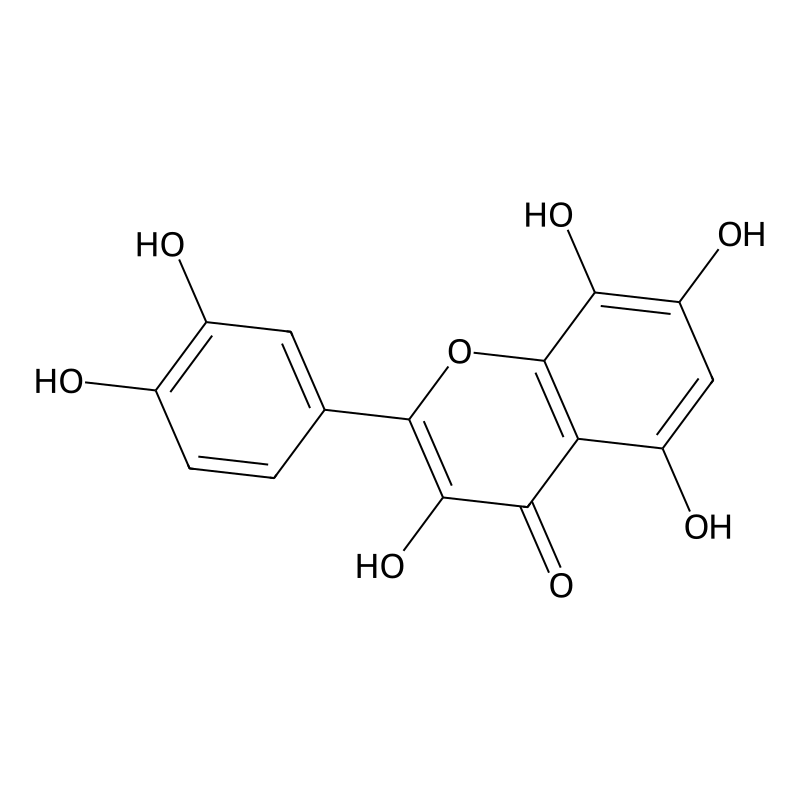

Gossypetin, scientifically known as 3,5,7,8,3',4'-hexahydroxyflavone, is a flavonol belonging to the flavonoid family. It has been isolated from various plant sources, notably the flowers and calyx of Hibiscus sabdariffa (roselle) and cotton plants (Gossypium species) . The compound exhibits a complex structure characterized by multiple hydroxyl groups, which contribute to its diverse biological activities. Gossypetin is recognized for its strong antibacterial properties and potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease .

The mechanism of action for gossypetin's various bioactivities is still under investigation. However, some proposed mechanisms include []:

- Free radical scavenging: Gossypetin's antioxidant properties may be due to its ability to scavenge free radicals, which can damage cells.

- Modulating enzyme activity: Gossypetin may interact with and modulate the activity of certain enzymes involved in inflammation and cancer development.

Gossypetin exhibits a range of biological activities:

- Antioxidant Activity: It acts as a radical scavenger, mitigating oxidative stress by neutralizing free radicals .

- Neuroprotective Effects: Research indicates that gossypetin enhances microglial phagocytosis of beta-amyloid plaques, potentially reducing the risk of Alzheimer's disease .

- Anti-inflammatory Properties: Gossypetin modulates inflammatory cytokine production and has shown efficacy in suppressing tumor growth in various cancer models .

- Antibacterial Activity: The compound demonstrates significant antibacterial effects against various pathogens .

Gossypetin can be synthesized through several methods:

- Extraction from Natural Sources: It can be isolated from plant materials such as Hibiscus sabdariffa or cotton plants using solvent extraction techniques.

- Chemical Synthesis: Gossypetin can be synthesized through multi-step organic reactions involving flavonoid precursors. Recent studies have explored synthetic pathways that utilize starting materials like quercetin and other flavonoids to yield gossypetin .

- Biotechnological Approaches: Utilizing plant cell cultures for biotransformation processes has emerged as a method to produce gossypetin and its derivatives sustainably .

Gossypetin has several applications across various fields:

- Pharmaceuticals: Due to its neuroprotective and anti-inflammatory properties, it is being investigated for potential use in treating Alzheimer's disease and other neurodegenerative conditions .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage to skin cells .

- Food Industry: As a natural colorant and preservative due to its antibacterial activity, gossypetin can enhance food safety and shelf life .

Research on gossypetin's interactions focuses primarily on its effects on cellular pathways involved in inflammation and neuroprotection. Studies indicate that gossypetin enhances the uptake of beta-amyloid by microglia, promoting clearance mechanisms crucial for brain health . Additionally, it modulates the expression of genes related to microglial activation and inflammatory responses .

Gossypetin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quercetin | Yes | Widely studied for its antioxidant effects |

| Kaempferol | Yes | Known for anti-cancer properties |

| Rutin | Yes | A glycoside form of quercetin with enhanced solubility |

| Myricetin | Yes | Exhibits strong anti-inflammatory effects |

Uniqueness of Gossypetin

Gossypetin is unique due to its specific hydroxylation pattern which contributes to its potent biological activities. Unlike many other flavonoids, it has shown significant promise in enhancing microglial function in neurodegenerative diseases while also exhibiting strong antibacterial properties .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dexamethasone_acefurate

Use Classification

Dates

2: Aoyama H, Sakagami H, Hatano T. Three new flavonoids, proanthocyanidin, and accompanying phenolic constituents from Feijoa sellowiana. Biosci Biotechnol Biochem. 2018 Jan;82(1):31-41. doi: 10.1080/09168451.2017.1412246. Epub 2018 Jan 3. PubMed PMID: 29297255.

3: Cai HD, Su SL, Guo S, Zhu Y, Qian DW, Tao WW, Duan JA. [Effect of flavonoids from Abelmoschus manihot on proliferation, differentiation of 3T3-L1 preadipocyte and insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2016 Dec;41(24):4635-4641. doi: 10.4268/cjcmm20162424. Chinese. PubMed PMID: 28936849.

4: Panchal H, Amin A, Shah M. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea. Pharmacognosy Res. 2017 Jul-Sep;9(3):277-281. doi: 10.4103/0974-8490.210326. PubMed PMID: 28827970; PubMed Central PMCID: PMC5541485.

5: Lee MS, Tsai CW, Wang CP, Chen JH, Lin HH. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death. Mol Carcinog. 2017 Dec;56(12):2578-2592. doi: 10.1002/mc.22702. Epub 2017 Aug 3. PubMed PMID: 28671312.

6: Cai HD, Su SL, Qian DW, Guo S, Tao WW, Cong XD, Tang R, Duan JA. Renal protective effect and action mechanism of Huangkui capsule and its main five flavonoids. J Ethnopharmacol. 2017 Jul 12;206:152-159. doi: 10.1016/j.jep.2017.02.046. Epub 2017 Apr 10. PubMed PMID: 28408246.

7: Du LY, Tao JH, Jiang S, Qian DW, Guo JM, Duan JA. Metabolic profiles of the Flos Abelmoschus manihot extract by intestinal bacteria from the normal and CKD model rats based on UPLC-Q-TOF/MS. Biomed Chromatogr. 2017 Feb;31(2). doi: 10.1002/bmc.3795. Epub 2016 Aug 12. PubMed PMID: 27451133.

8: Dudek B, Warskulat AC, Schneider B. The Occurrence of Flavonoids and Related Compounds in Flower Sections of Papaver nudicaule. Plants (Basel). 2016 Jun 22;5(2). pii: E28. doi: 10.3390/plants5020028. PubMed PMID: 27338493; PubMed Central PMCID: PMC4931408.

9: Raj U, Varadwaj PK. Flavonoids as Multi-target Inhibitors for Proteins Associated with Ebola Virus: In Silico Discovery Using Virtual Screening and Molecular Docking Studies. Interdiscip Sci. 2016 Jun;8(2):132-41. doi: 10.1007/s12539-015-0109-8. Epub 2015 Aug 19. Erratum in: Interdiscip Sci. 2016 Jun;8(2):142. PubMed PMID: 26286008.

10: Clark BR, Pramanick S, Arancon N, Borris RP. Unusual Flavonoid Glycosides from the Hawaiian Tree Metrosideros polymorpha. Nat Prod Commun. 2015 Jun;10(6):925-8. PubMed PMID: 26197518.

11: Khan A, Manna K, Das DK, Kesh SB, Sinha M, Das U, Biswas S, Sengupta A, Sikder K, Datta S, Ghosh M, Chakrabarty A, Banerji A, Dey S. Gossypetin ameliorates ionizing radiation-induced oxidative stress in mice liver--a molecular approach. Free Radic Res. 2015 Oct;49(10):1173-86. doi: 10.3109/10715762.2015.1053878. Epub 2015 Aug 14. PubMed PMID: 25994373.

12: Shimokawa S, Iwashina T, Murakami N. Flower color changes in three Japanese hibiscus species: further quantitative variation of anthocyanin and flavonols. Nat Prod Commun. 2015 Mar;10(3):451-2. PubMed PMID: 25924527.

13: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Mar 14;11:12. doi: 10.1186/s12990-015-0011-8. PubMed PMID: 25889575; PubMed Central PMCID: PMC4364099.

14: Wang X, Wang Z, Sidhu PS, Desai UR, Zhou Q. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells. PLoS One. 2015 Mar 19;10(3):e0116409. doi: 10.1371/journal.pone.0116409. eCollection 2015. PubMed PMID: 25790236; PubMed Central PMCID: PMC4366162.

15: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Dec;11(1):11. doi: 10.1186/s12990-015-0011-8. Epub 2015 Mar 14. PubMed PMID: 25775966.

16: Liang JY, Du XY, Chen Y, Ma XM, Xie R, Zhang J. [Chemical constituents from leaf of Rhododendron przewalskii]. Zhong Yao Cai. 2014 Aug;37(8):1381-2. Chinese. PubMed PMID: 25726644.

17: Raj U, Varadwaj PK. Flavonoids as multi-target inhibitors for proteins associated with Ebola virus: in-silico discovery using virtual screening and molecular docking studies. Interdiscip Sci. 2015 Feb 6. [Epub ahead of print] PubMed PMID: 25663119.

18: Lin HH. In Vitro and in Vivo Atheroprotective Effects of Gossypetin against Endothelial Cell Injury by Induction of Autophagy. Chem Res Toxicol. 2015 Feb 16;28(2):202-15. PubMed PMID: 25622137.

19: Zhang H, Li N, Li K, Li P. Protective effect of Urtica dioica methanol extract against experimentally induced urinary calculi in rats. Mol Med Rep. 2014 Dec;10(6):3157-62. doi: 10.3892/mmr.2014.2610. Epub 2014 Oct 8. PubMed PMID: 25310585.

20: Amrutha K, Nanjan P, Shaji SK, Sunilkumar D, Subhalakshmi K, Rajakrishna L, Banerji A. Discovery of lesser known flavones as inhibitors of NF-κB signaling in MDA-MB-231 breast cancer cells--A SAR study. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4735-4742. doi: 10.1016/j.bmcl.2014.07.093. Epub 2014 Aug 14. PubMed PMID: 25190466.